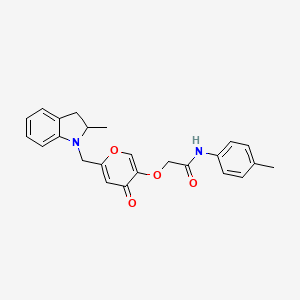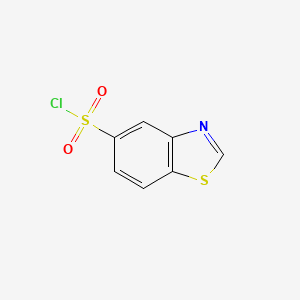![molecular formula C15H12BrNO6 B2790206 {[2-(Methoxycarbonyl)phenyl]carbamoyl}methyl 5-bromofuran-2-carboxylate CAS No. 438032-83-8](/img/structure/B2790206.png)
{[2-(Methoxycarbonyl)phenyl]carbamoyl}methyl 5-bromofuran-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[2-(Methoxycarbonyl)phenyl]carbamoyl}methyl 5-bromofuran-2-carboxylate is a complex organic compound that features a combination of aromatic, carbamate, and furan moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both bromine and ester functional groups makes it a versatile intermediate for further chemical modifications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(Methoxycarbonyl)phenyl]carbamoyl}methyl 5-bromofuran-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Carbamate Intermediate
Starting Materials: 2-(Methoxycarbonyl)aniline and methyl chloroformate.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an inert solvent like dichloromethane at low temperatures (0-5°C).
Product: 2-(Methoxycarbonyl)phenyl carbamate.
-
Bromination of Furan
Starting Materials: Furan and bromine.
Reaction Conditions: The bromination is performed in an inert solvent such as carbon tetrachloride or chloroform at room temperature.
Product: 5-Bromofuran-2-carboxylic acid.
-
Coupling Reaction
Starting Materials: 2-(Methoxycarbonyl)phenyl carbamate and 5-bromofuran-2-carboxylic acid.
Reaction Conditions: The coupling is facilitated by a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) in an inert solvent like dichloromethane.
Product: this compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of automated systems for precise control of reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
-
Substitution Reactions
Reagents: Nucleophiles such as amines or thiols.
Conditions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Products: Substituted derivatives at the bromine position.
-
Hydrolysis
Reagents: Aqueous acids or bases.
Conditions: Mild to moderate temperatures.
Products: Corresponding carboxylic acids and alcohols.
-
Oxidation
Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Carried out in acidic or neutral media.
Products: Oxidized derivatives of the furan ring.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Solvents: Dichloromethane, dimethylformamide, chloroform.
Catalysts: 4-Dimethylaminopyridine (DMAP), dicyclohexylcarbodiimide (DCC).
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, {[2-(Methoxycarbonyl)phenyl]carbamoyl}methyl 5-bromofuran-2-carboxylate serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for various chemical transformations, making it valuable in the synthesis of heterocyclic compounds and natural product analogs.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structure suggests it could be a useful scaffold for developing inhibitors of enzymes or receptors involved in disease pathways. Additionally, its bromine atom can be used for radiolabeling, aiding in the development of diagnostic imaging agents.
Industry
In the materials science field, this compound can be used in the synthesis of polymers and advanced materials. Its functional groups allow for cross-linking and modification, leading to materials with unique properties such as enhanced thermal stability or specific electronic characteristics.
Mecanismo De Acción
The mechanism by which {[2-(Methoxycarbonyl)phenyl]carbamoyl}methyl 5-bromofuran-2-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The carbamate group can form hydrogen bonds with active site residues, while the bromine atom can participate in halogen bonding, enhancing binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
{[2-(Methoxycarbonyl)phenyl]carbamoyl}methyl 5-chlorofuran-2-carboxylate: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity due to the different halogen.
{[2-(Methoxycarbonyl)phenyl]carbamoyl}methyl 5-iodofuran-2-carboxylate:
{[2-(Methoxycarbonyl)phenyl]carbamoyl}methyl 5-fluorofuran-2-carboxylate: The presence of fluorine can significantly alter the compound’s electronic properties and biological activity.
Uniqueness
The uniqueness of {[2-(Methoxycarbonyl)phenyl]carbamoyl}methyl 5-bromofuran-2-carboxylate lies in its combination of functional groups, which provide a balance of reactivity and stability. The bromine atom offers a site for further functionalization, while the ester and carbamate groups enhance its potential for hydrogen bonding and other interactions in biological systems.
This compound’s versatility makes it a valuable tool in various fields of scientific research and industrial applications.
Propiedades
IUPAC Name |
[2-(2-methoxycarbonylanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO6/c1-21-14(19)9-4-2-3-5-10(9)17-13(18)8-22-15(20)11-6-7-12(16)23-11/h2-7H,8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHGUWHEOYIKEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)COC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-methyl-2-oxo-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2790129.png)





![(2',5'-dioxo-6,7-dihydro-1'H,5H-spiro[1-benzothiophene-4,4'-imidazolidin]-1'-yl)acetic acid](/img/structure/B2790138.png)
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbenzamide](/img/structure/B2790139.png)

![2-{4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carbonyl}quinoxaline](/img/structure/B2790142.png)

